[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate [(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
Brand Name: Vulcanchem
CAS No.: 51014-26-7
VCID: VC20822904
InChI: InChI=1S/C28H32O5/c1-2-3-5-10-22(29)15-16-23-24-17-27(30)32-26(24)18-25(23)33-28(31)21-13-11-20(12-14-21)19-8-6-4-7-9-19/h4,6-9,11-16,22-26,29H,2-3,5,10,17-18H2,1H3/b16-15+/t22-,23+,24+,25+,26-/m0/s1
SMILES: CCCCCC(C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O
Molecular Formula: C28H32O5
Molecular Weight: 448.5 g/mol

[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

CAS No.: 51014-26-7

Cat. No.: VC20822904

Molecular Formula: C28H32O5

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate - 51014-26-7

Specification

CAS No. 51014-26-7
Molecular Formula C28H32O5
Molecular Weight 448.5 g/mol
IUPAC Name [(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
Standard InChI InChI=1S/C28H32O5/c1-2-3-5-10-22(29)15-16-23-24-17-27(30)32-26(24)18-25(23)33-28(31)21-13-11-20(12-14-21)19-8-6-4-7-9-19/h4,6-9,11-16,22-26,29H,2-3,5,10,17-18H2,1H3/b16-15+/t22-,23+,24+,25+,26-/m0/s1
Standard InChI Key VUHYYFILFMCYQI-QCRMGOLMSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O
SMILES CCCCCC(C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O
Canonical SMILES CCCCCC(C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O

Introduction

Structural Characteristics and Chemical Properties

[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate features a complex molecular architecture with multiple stereocenters and functional groups. The compound is characterized by a hexahydrocyclopenta[b]furan core structure with specific stereochemistry, indicated by the (3aR,4R,5R,6aS) designation in its name. This cyclopentane fused furanone system serves as the central scaffold to which other functional groups are attached. The compound contains a 4-phenylbenzoate ester moiety at the 5-position of the cyclopenta[b]furan ring, contributing to its lipophilicity and potential for interaction with biological targets.

A key structural feature is the (E,3S)-3-hydroxyoct-1-enyl side chain at the 4-position of the cyclopenta[b]furan ring. The trans (E) configuration of the double bond and the S-configuration at the hydroxyl-bearing carbon are crucial stereochemical elements that likely influence the compound's biological activity and receptor binding capabilities. These specific stereochemical configurations are essential for proper molecular recognition in biological systems and contribute to the compound's unique properties.

Chemical Identifiers and Basic Properties

Table 1 summarizes the key chemical identifiers and properties of the compound.

PropertyValue
CAS Number51014-26-7
Molecular FormulaC28H32O5
Molecular Weight448.5 g/mol
IUPAC Name[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
Standard InChIInChI=1S/C28H32O5/c1-2-3-5-10-22(29)15-16-23-24-17-27(30)32-26(24)18-25(23)33-28(31)21-13-11-20(12-14-21)19-8-6-4-7-9-19/h4,6-9,11-16,22-26,29H,2-3,5,10,17-18H2,1H3/b16-15+/t22-,23+,24+,25+,26-/m0/s1
Standard InChIKeyVUHYYFILFMCYQI-QCRMGOLMSA-N
Isomeric SMILESCCCCCC@@HO

The compound's molecular formula C28H32O5 indicates a carbon-rich structure with multiple oxygen-containing functional groups. Its molecular weight of 448.5 g/mol places it in the mid-range for drug-like molecules, suggesting potential for pharmaceutical applications with appropriate formulation strategies.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of [(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate, it is instructive to compare it with structurally related compounds.

Table 2: Comparison with Structurally Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesClassification
[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoateC28H32O5448.5 g/mol4-phenylbenzoate ester at 5-positionProstaglandin derivative
(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-cyclopenta[b]furan-2-oneC15H24O4268.35 g/molFree hydroxyl at 5-positionProstaglandin lactone-diol
[(3aR,4R,5R,6aS)-2-oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoateC28H30O5446.535 g/molKetone instead of hydroxyl on side chainProstaglandin analog

The compound (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-cyclopenta[b]furan-2-one, described as a prostaglandin lactone-diol, shares the same core cyclopenta[b]furan structure but lacks the 4-phenylbenzoate ester group . This structural difference likely results in different physicochemical properties, such as increased water solubility compared to our target compound. The similarity in the core structure suggests related biological targets but potentially different pharmacokinetic profiles.

Synthesis Methods

The synthesis of [(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate involves complex multi-step organic reactions requiring precise control of stereochemistry and reaction conditions. The stereochemical complexity of the molecule presents significant synthetic challenges, necessitating carefully designed synthetic routes and stereoselective transformations.

Challenges in Synthesis

Several challenges are associated with the synthesis of this complex molecule:

  • Stereocontrol: Achieving the specific (3aR,4R,5R,6aS) configuration of the cyclopenta[b]furan core and the (E,3S) configuration of the hydroxyoct-1-enyl side chain

  • Regioselectivity: Ensuring reactions occur at the intended positions within the molecule

  • Functional group compatibility: Managing potential interference between various reactive groups during multi-step synthesis

  • Purification: Separating the desired stereoisomer from mixtures that may contain closely related isomers

Despite these challenges, advancements in synthetic methodologies, particularly in the field of asymmetric synthesis, have made the preparation of such complex molecules increasingly feasible for research purposes.

Biological Activity and Applications

Research into the specific biological activity of [(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate is still in preliminary stages, but its structural features suggest potential for significant biological effects. The compound's structural similarity to prostaglandins provides insights into possible mechanisms of action and therapeutic applications.

Mechanisms of Action

The biological activity of this compound likely stems from its ability to interact with specific cellular receptors or enzymes involved in prostaglandin signaling pathways. Prostaglandins and their derivatives are known to modulate various physiological processes, including:

  • Inflammatory responses

  • Vascular tone regulation

  • Platelet aggregation

  • Pain perception

  • Reproductive functions

Understanding the mechanism through which this compound exerts its effects is crucial for future therapeutic applications. Studies using molecular docking and interaction analysis can provide insights into its potential targets within biological systems. The specific stereochemistry of the compound is likely critical for receptor recognition and binding affinity.

Structure-Activity Relationships

The structural features of [(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate play crucial roles in determining its biological activity. Understanding these structure-activity relationships is essential for rational drug design and optimization.

Key Structural Features and Their Functions

Several structural elements contribute to the biological profile of this compound:

  • Cyclopenta[b]furan core: This scaffold resembles the cyclopentane ring found in prostaglandins and is likely essential for receptor recognition.

  • (3aR,4R,5R,6aS) stereochemistry: The specific three-dimensional arrangement of substituents around the core scaffold is critical for proper molecular recognition by target proteins.

  • (E,3S)-3-hydroxyoct-1-enyl side chain: This moiety mimics the omega chain of natural prostaglandins and may be involved in specific binding interactions. The trans (E) configuration of the double bond and the S-configuration at the hydroxyl-bearing carbon likely influence binding orientation.

  • 4-phenylbenzoate ester: This bulky aromatic group may enhance binding to hydrophobic pockets within target proteins and could influence the compound's metabolic stability and pharmacokinetic properties.

Modifications to any of these structural features could significantly alter the compound's biological activity, potency, selectivity, and pharmacokinetic profile. Structure-activity relationship studies are essential for optimizing compounds in this class for specific therapeutic applications.

Research Status and Future Directions

Research into [(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate and related compounds continues to evolve, with several promising avenues for future investigation.

Current Research Status

Current research on this compound appears to be in early exploratory stages, with efforts focused on:

  • Synthesis optimization and scale-up

  • Preliminary biological activity screening

  • Structure-activity relationship studies

  • Exploration of potential therapeutic applications

  • Investigation of mechanism of action

Compounds with similar structures have been investigated for various biological activities, providing a foundation for understanding potential applications of this specific molecule. The complex stereochemistry and functional group pattern present both challenges and opportunities for researchers in medicinal chemistry and pharmacology.

Future Research Directions

Several promising directions for future research on this compound include:

  • Development of improved synthetic routes with higher yields and stereoselectivity

  • Comprehensive evaluation of biological activities against a wider range of targets

  • In-depth studies of pharmacokinetic properties and metabolism

  • Design and synthesis of structural analogs to optimize activity and drug-like properties

  • Investigation of potential synergistic effects with other therapeutic agents

  • Clinical development of promising candidates for specific indications

Understanding the relationship between the molecule's complex structure and its biological activity will be crucial for advancing its development as a potential therapeutic agent. Molecular modeling and computational studies may provide valuable insights to guide future research efforts.

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